Jujuboside B is a natural triterpenoid saponin predominantly found in the seeds of Zizyphus jujuba var. spinosa, also known as wild jujube or sour jujube. [, ] This plant has a long history of use in traditional Eastern medicine, particularly for treating insomnia, anxiety, and other nervous system disorders. [, , ] Jujuboside B is categorized as a dammarane-type saponin due to its core structure derived from dammarane, a type of triterpene. [] It is one of the major bioactive components found in Zizyphus jujuba var. spinosa seeds, along with other saponins like Jujuboside A and the flavonoid glycoside spinosin. [, , ] Jujuboside B is a subject of increasing scientific interest due to its diverse range of reported pharmacological activities, including anti-inflammatory, anti-tumor, anti-platelet, and neuroprotective effects. [, , , , ]
Jujuboside B is a bioactive compound derived from the fruit of the jujube tree, scientifically known as Ziziphus jujuba. This compound belongs to the class of triterpenoid saponins and has garnered attention for its potential therapeutic properties, particularly in oncology and neuroprotection. Its ability to modulate various biological pathways makes it a subject of interest in pharmacological research.
Jujuboside B is primarily extracted from the seeds and fruits of the jujube tree, which is native to Asia and widely cultivated in regions such as China, Korea, and Japan. The fruit has been traditionally used in herbal medicine for its health benefits, including sedative and anti-inflammatory effects. The extraction process typically involves solvent extraction methods that isolate the compound from other phytochemicals present in the plant material.
Jujuboside B is classified as a triterpenoid saponin. Saponins are glycosides that can produce foam when shaken in aqueous solutions and are known for their surface-active properties. This classification highlights its structural complexity and potential biological activities.
The synthesis of Jujuboside B can be achieved through various organic synthesis methods. One notable approach involves the total synthesis of its aglycone, jujubogenin, using a tandem Wolff rearrangement followed by an intramolecular ketene hetero-Diels–Alder reaction. This method allows for the construction of the hexacyclic triterpene core characteristic of jujuboside B .
The synthetic route typically includes:
Jujuboside B has a complex molecular structure characterized by a triterpenoid backbone. Its chemical formula is , indicating a large number of carbon and oxygen atoms typical of saponins.
Jujuboside B undergoes various chemical reactions typical of saponins:
The stability of Jujuboside B under physiological conditions has been studied, revealing that it maintains activity despite degradation by intestinal flora. Advanced techniques like high-performance liquid chromatography coupled with mass spectrometry have been employed to analyze its degradation kinetics .
Jujuboside B exerts its biological effects through several mechanisms:
Relevant data include studies on its stability profile under various conditions, showing significant degradation rates influenced by pH and temperature.
Jujuboside B has several scientific uses:
JuB exerts profound suppressive effects on pivotal growth and survival signaling networks, primarily targeting the PI3K/Akt and MAPK/ERK axes. In colorectal cancer (CRC) models, JuB treatment (10-40 µM) significantly reduced phosphorylation of PI3K, Akt, and key MAPK family members (ERK, JNK, p38), correlating with concentration-dependent decreases in cell viability and colony formation [4] [6]. This pathway blockade induces dual pro-apoptotic and anti-proliferative outcomes. Similarly, in chronic unpredictable mild stress (CUMS) models promoting tumor growth, JuB (40 mg/kg/day in mice) effectively reversed stress-induced hyperphosphorylation of PI3K, Akt, MAPK, and ERK within tumor tissues [3]. The compound's anti-angiogenic activity further involves inhibition of VEGFR2 phosphorylation and its downstream effectors, including Akt, FAK, Src, and PLCγ1, thereby disrupting endothelial cell proliferation, migration, and tube formation essential for tumor neovascularization [1] [2]. This multi-kinase inhibition positions JuB as a broad-spectrum modulator of tumorigenic signaling.
Table 1: Jujuboside B Modulation of Key Oncogenic Signaling Pathways
Cancer Model | Target Pathway | Key Molecular Effects | Functional Outcomes |
---|---|---|---|
Colorectal Cancer | PI3K/Akt | ↓ p-PI3K, ↓ p-Akt | Reduced cell proliferation, induced apoptosis |
Colorectal Cancer | MAPK (ERK/JNK/p38) | ↓ p-ERK, ↓ p-JNK, ↓ p-p38 | Cell cycle arrest, suppressed colony formation |
Breast Cancer | AMPK/mTOR | ↑ AMPK activation, ↓ mTOR activity | Autophagy induction, metabolic disruption |
Stress-Induced Tumors | PI3K/Akt/MAPK/ERK | Dephosphorylation of pathway components | Reversal of stress-accelerated tumor growth |
Endothelial Cells | VEGFR2 Signaling | ↓ p-VEGFR2, ↓ p-Akt, ↓ p-FAK, ↓ p-Src | Anti-angiogenesis: inhibited migration & tube formation |
A critical downstream convergence point of JuB's kinase modulation is the transcription factor CREB (cAMP Response Element-Binding protein). Chronic stress signaling induces CREB phosphorylation (p-CREB), promoting transcription of genes involved in cell survival and proliferation. JuB administration (40 mg/kg/day) in tumor-bearing mice subjected to CUMS significantly reduced p-CREB levels in tumor tissues [3]. This dephosphorylation event disrupts CREB-mediated transcriptional programs, contributing to the suppression of stress-exacerbated tumor progression. The downregulation of CREB activity intersects with JuB's effects on upstream kinases like PKA, MSK, and MAPKAPK-2, which are known CREB kinases, though direct evidence of JuB's action on these specific enzymes requires further elucidation. Nevertheless, CREB inactivation represents a significant mechanism through which JuB counteracts pro-tumorigenic transcriptional activity within the tumor microenvironment.
JuB orchestrates programmed cell death through intricate crosstalk between apoptosis and autophagy, leveraging the Bax/Bcl-2 axis as a pivotal switch. In CRC cells (HCT116), JuB treatment (20-40 µM) significantly upregulated pro-apoptotic Bax while downregulating anti-apoptotic Bcl-2, promoting mitochondrial outer membrane permeabilization, cytochrome c release, and caspase-3 activation [4] [6]. Concurrently, JuB induces autophagic flux in breast cancer models (MDA-MB-231 and MCF-7 cells), evidenced by increased LC3-II conversion and beclin-1 expression, alongside p62/SQSTM1 degradation [5] [9]. Pharmacological and genetic inhibition studies reveal a complex relationship: autophagy initially acts as a pro-survival mechanism attenuating JuB-induced apoptosis. When autophagy is blocked (e.g., via chloroquine or ATG7 siRNA), JuB's apoptotic effects are significantly enhanced, suggesting autophagy induction serves as a compensatory resistance mechanism in cancer cells [5]. This interplay highlights the potential for combinatorial targeting of both death pathways to enhance JuB's therapeutic efficacy.
Table 2: Jujuboside B Modulation of Apoptotic and Autophagic Proteins in Cancer Models
Cell Death Mechanism | Cancer Model | Key Protein Changes | Cellular Consequences |
---|---|---|---|
Apoptosis | Colorectal Cancer | ↑ Bax, ↑ cleaved caspase-3, ↓ Bcl-2 | Mitochondrial permeabilization, caspase activation |
Breast Cancer | ↑ NOXA, ↑ cleaved PARP | DNA fragmentation, apoptotic body formation | |
Lung Cancer (in vivo) | ↑ Bax/Bcl-2 mRNA ratio | Enhanced tumor cell apoptosis | |
Autophagy | Breast Cancer | ↑ LC3-II, ↑ beclin-1, ↓ p62, ↑ ATG7 | Autophagosome formation, lysosomal degradation |
Interaction | Breast Cancer | Autophagy inhibition → Enhanced apoptosis | Synergistic cell death upon dual pathway targeting |
Beyond apoptosis and autophagy, JuB triggers ferroptosis – an iron-dependent form of regulated cell death characterized by overwhelming lipid peroxidation. In HCT116 CRC cells, JuB exposure (20-40 µM) induced hallmark features of ferroptosis, including mitochondrial shrinkage with increased membrane density, accumulation of malondialdehyde (MDA, a lipid peroxidation product), and depletion of the key antioxidant glutathione (GSH) [4] [6] [10]. Mechanistically, JuB disrupts cellular redox homeostasis by significantly elevating intracellular reactive oxygen species (ROS) and depleting glutathione peroxidase 4 (GPX4) activity. The ferroptotic effect is further amplified by increased intracellular ferrous iron (Fe²⁺), a potent catalyst for Fenton reactions that generate lethal lipid peroxides. Crucially, JuB-induced ferroptosis is dependent on MAPK pathway inhibition, as MAPK signaling normally promotes cellular antioxidant defenses. The simultaneous induction of multiple cell death modalities (apoptosis, autophagy, ferroptosis) underscores JuB's capacity to overcome conventional resistance mechanisms in cancer cells [4] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7